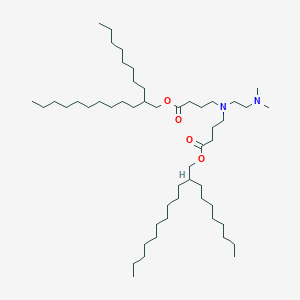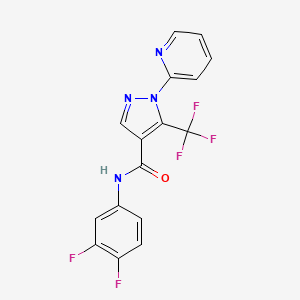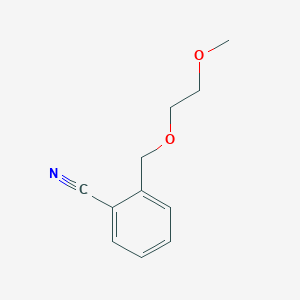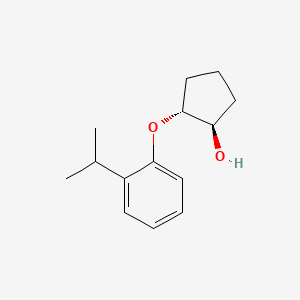
Bis(2-octyldodecyl) 4,4'-((2-(dimethylamino)ethyl)azanediyl)dibutanoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Bis(2-octyldodecyl) 4,4’-((2-(dimethylamino)ethyl)azanediyl)dibutanoate is a complex organic compound with a significant role in various scientific and industrial applications. This compound is known for its unique structural properties, which make it valuable in fields such as chemistry, biology, and materials science.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Bis(2-octyldodecyl) 4,4’-((2-(dimethylamino)ethyl)azanediyl)dibutanoate involves multiple steps. One common method includes the reaction of sodium dimethylaminoethanol with chlorosulfonic acid, followed by the addition of octyldodecyl groups . The reaction conditions typically require controlled temperatures and the use of specific catalysts to ensure the desired product is obtained.
Industrial Production Methods
Industrial production of this compound often involves large-scale chemical reactors where the reactants are combined under optimized conditions. The process may include purification steps such as distillation or chromatography to achieve high purity levels required for various applications.
Análisis De Reacciones Químicas
Types of Reactions
Bis(2-octyldodecyl) 4,4’-((2-(dimethylamino)ethyl)azanediyl)dibutanoate can undergo several types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate.
Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride.
Substitution: Various substitution reactions can occur, where one functional group is replaced by another, often facilitated by catalysts.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, hydrogen peroxide.
Reducing agents: Lithium aluminum hydride, sodium borohydride.
Catalysts: Palladium on carbon, platinum.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols.
Aplicaciones Científicas De Investigación
Bis(2-octyldodecyl) 4,4’-((2-(dimethylamino)ethyl)azanediyl)dibutanoate has a wide range of scientific research applications:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Employed in the study of lipid membranes and their interactions with proteins.
Medicine: Investigated for its potential use in drug delivery systems due to its ability to form stable complexes with various drugs.
Industry: Utilized in the production of high-performance materials, including polymers and coatings.
Mecanismo De Acción
The mechanism by which Bis(2-octyldodecyl) 4,4’-((2-(dimethylamino)ethyl)azanediyl)dibutanoate exerts its effects involves its interaction with molecular targets such as lipid membranes and proteins. The compound can integrate into lipid bilayers, altering their properties and affecting membrane-associated processes. Additionally, it can form complexes with proteins, influencing their structure and function .
Comparación Con Compuestos Similares
Similar Compounds
4,9-Dibromo-2,7-bis(2-octyldodecyl)benzo[lmn][3,8]phenanthroline-1,3,6,8(2H,7H)-tetrone: This compound shares similar structural features but differs in its functional groups and applications.
Bis(2-dimethylaminoethyl) ether: Another related compound with different functional groups and reactivity.
Uniqueness
What sets Bis(2-octyldodecyl) 4,4’-((2-(dimethylamino)ethyl)azanediyl)dibutanoate apart is its unique combination of octyldodecyl and dimethylaminoethyl groups, which confer specific properties such as enhanced solubility in organic solvents and the ability to form stable complexes with various molecules. This makes it particularly valuable in applications requiring precise control over molecular interactions.
Propiedades
Fórmula molecular |
C52H104N2O4 |
|---|---|
Peso molecular |
821.4 g/mol |
Nombre IUPAC |
2-octyldodecyl 4-[2-(dimethylamino)ethyl-[4-(2-octyldodecoxy)-4-oxobutyl]amino]butanoate |
InChI |
InChI=1S/C52H104N2O4/c1-7-11-15-19-23-25-29-33-39-49(37-31-27-21-17-13-9-3)47-57-51(55)41-35-43-54(46-45-53(5)6)44-36-42-52(56)58-48-50(38-32-28-22-18-14-10-4)40-34-30-26-24-20-16-12-8-2/h49-50H,7-48H2,1-6H3 |
Clave InChI |
HGKNRFJEXIXOJJ-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCCCCCC(CCCCCCCC)COC(=O)CCCN(CCCC(=O)OCC(CCCCCCCC)CCCCCCCCCC)CCN(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![[(4aR,6S,7R,8S,8aR)-6-ethylsulfanyl-8-(2-methylnaphthalen-1-yl)oxy-2-phenyl-4,4a,6,7,8,8a-hexahydropyrano[3,2-d][1,3]dioxin-7-yl] benzoate](/img/structure/B13367133.png)
![6-(4-Chlorophenyl)-3-(1-methyl-3-piperidinyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B13367134.png)
![[1-(2-Methylphenyl)pyrrolidin-3-yl]methanol](/img/structure/B13367136.png)




![1-[4-(difluoromethoxy)phenyl]-N-(4-isopropylphenyl)-1H-1,2,4-triazole-3-carboxamide](/img/structure/B13367151.png)

![methyl 3-({[1-(3-chlorophenyl)-5-methyl-1H-1,2,4-triazol-3-yl]carbonyl}amino)benzoate](/img/structure/B13367172.png)
![[(13S,17S)-13-methyl-3-oxidanylidene-2,6,7,8,14,15,16,17-octahydro-1H-cyclopenta[a]phenanthren-17-yl] ethanoate](/img/structure/B13367175.png)
![6-[(E)-2-(3,4-dimethoxyphenyl)ethenyl]-3-[1-(methylsulfonyl)piperidin-3-yl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B13367177.png)

![6-(2-Fluorophenyl)-3-(1-methyl-4-piperidinyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B13367186.png)
